2-Naphthol, 1-((2,4-dimethylpiperidino)methyl)-
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Overview
Description
1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol is a compound that belongs to the class of organic compounds known as naphthols. It features a naphthalene ring substituted with a hydroxyl group and a piperidine moiety.
Preparation Methods
The synthesis of 1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol typically involves a Mannich reaction, where a secondary amine (2,4-dimethylpiperidine), formaldehyde, and a naphthol are reacted together. The reaction is usually carried out in a solvent such as acetonitrile under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Scientific Research Applications
1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The naphthol group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol include:
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol: This compound also features a naphthalene ring and a piperidine derivative but with different substituents, leading to variations in its properties and applications.
1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-1-ol:
Properties
CAS No. |
101781-39-9 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(2,4-dimethylpiperidin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H23NO/c1-13-9-10-19(14(2)11-13)12-17-16-6-4-3-5-15(16)7-8-18(17)20/h3-8,13-14,20H,9-12H2,1-2H3 |
InChI Key |
UUUCDNVNAZOHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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